molecular formula C18H34O4 B1404801 14-(Tert-butoxy)-14-oxotetradecanoic acid CAS No. 234082-00-9

14-(Tert-butoxy)-14-oxotetradecanoic acid

Cat. No. B1404801
CAS RN: 234082-00-9
M. Wt: 314.5 g/mol
InChI Key: MNMGREKTJAQGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “14-(Tert-butoxy)-14-oxotetradecanoic acid” is a long-chain fatty acid with a tert-butoxy group at one end and a carboxylic acid group at the other . It’s worth noting that tert-butoxy groups are often used in organic chemistry as protecting groups due to their stability .


Synthesis Analysis

While specific synthesis methods for “14-(Tert-butoxy)-14-oxotetradecanoic acid” are not available, similar compounds have been synthesized through various methods. For instance, N-substituted glycine derived NCA bearing a cloaked carboxylic acid functionality has been synthesized and polymerized . Another method involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .


Chemical Reactions Analysis

The tert-butoxy group is known to be involved in various chemical reactions. For example, it has been used as a probe for NMR studies of macromolecular complexes . It’s also involved in oxidation reactions and radical chain reactions .

Scientific Research Applications

Polymerization Initiator

Di-tert. butyl peroxide, which is structurally related to 14-(tert-butoxy)-14-oxotetradecanoic acid, has been used to initiate the polymerization of styrene. The resulting polymers contained tert. butoxy and methyl end-groups, suggesting that compounds with tert-butoxy groups can be effective in initiating polymerization processes under certain conditions (Allen & Bevington, 1961).

Synthesis of Cyclopropenone Acetal

2-tert-Butoxy-3-phenylcyclopropanone acetal, which is related to 14-(tert-butoxy)-14-oxotetradecanoic acid, has been identified as a stable precursor in the synthesis of certain cysteine proteinase inhibitors. This highlights the potential use of tert-butoxy compounds in the synthesis of bioactive molecules (Sakaki & Ando, 2007).

Formation and Analysis of Isoxazoles

In the study of isoxazole chemistry, 5-tert-butyl-4-methylisoxazole-3-ol was treated to produce various products including an isoxazole rearrangement product. This indicates the utility of tert-butoxy compounds in studying and synthesizing isoxazole derivatives (Brehm et al., 1991).

Study of Oxime Cycloaddition

(E)-(tert-Butyldimethylsiloxyimino)acetic acid N,N-dimethylamide, a compound containing a tert-butoxy group, was used to study cycloaddition reactions. This research can contribute to understanding the reactivity and applications of tert-butoxy related compounds in organic synthesis (Morita et al., 2015).

Synthesis of Taxanes

The synthesis of 14-amino taxanes involved the use of tert-butoxycarbonyl-protected baccatins. This demonstrates the role of tert-butoxy compounds in the synthesis of complex molecules like taxanes, which have significant medicinal applications (Battaglia et al., 2005).

Structural Analysis

The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a compound with a tert-butoxy group, was determined using X-ray data. This kind of structural analysis is crucial for understanding the properties and potential applications of tert-butoxy compounds (Meurs & Koningsveld, 1974).

Nanocluster Growth Intermediates

Tert-butoxy compounds were investigated in the formation of polyoxotitanate clusters, which are considered intermediates in the growth of Ti/O nanoclusters. This research has implications for the development of materials with specific optical and structural properties (Benedict et al., 2010).

properties

IUPAC Name

14-[(2-methylpropan-2-yl)oxy]-14-oxotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-18(2,3)22-17(21)15-13-11-9-7-5-4-6-8-10-12-14-16(19)20/h4-15H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMGREKTJAQGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-(Tert-butoxy)-14-oxotetradecanoic acid

CAS RN

234082-00-9
Record name 14-(tert-butoxy)-14-oxotetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-(Tert-butoxy)-14-oxotetradecanoic acid
Reactant of Route 2
Reactant of Route 2
14-(Tert-butoxy)-14-oxotetradecanoic acid
Reactant of Route 3
Reactant of Route 3
14-(Tert-butoxy)-14-oxotetradecanoic acid
Reactant of Route 4
Reactant of Route 4
14-(Tert-butoxy)-14-oxotetradecanoic acid
Reactant of Route 5
Reactant of Route 5
14-(Tert-butoxy)-14-oxotetradecanoic acid
Reactant of Route 6
Reactant of Route 6
14-(Tert-butoxy)-14-oxotetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.